9-羟基苯基氟酮

描述

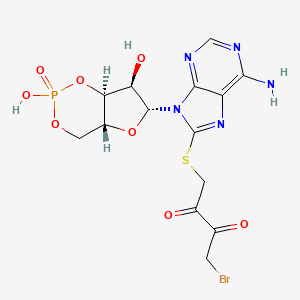

9-Hydroxyphenylfluoron, also known as 2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one, is a chemical compound with the molecular formula C19H12O6 . It has a molecular weight of 336.3 g/mol .

Synthesis Analysis

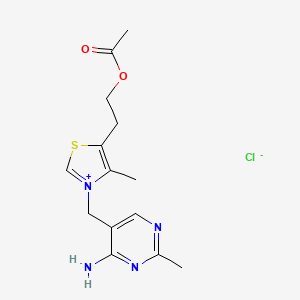

The synthesis of 9-Hydroxyphenylfluoron or similar compounds often involves the condensation reaction of 9-fluorenone and phenol under acidic catalysis . A bifunctional ionic liquid (BFIL) catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene .Molecular Structure Analysis

The molecular structure of 9-Hydroxyphenylfluoron includes a 2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one group . The InChI string representation of its structure isInChI=1S/C19H12O6/c20-12-4-2-1-3-9 (12)19-10-5-13 (21)15 (23)7-17 (10)25-18-8-16 (24)14 (22)6-11 (18)19/h1-8,20-23H . Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Hydroxyphenylfluoron include a molecular weight of 336.3 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 .科学研究应用

Cancer Therapy

- Field : Oncology

- Application : HPF is a type of phenolic compound, which are known for their chemopreventive properties. They have potential applications in cancer therapy as inhibitors of the transcription factor Nrf2 .

- Method : The relevant information about the role of phenolic compounds as potential anticancer agents with inhibitory effects on Nrf2 signaling pathway were collected from electronic scientific databases .

- Results : The transcription factor Nrf2 has a crucial role in cytoprotective response against oxidative stress, including cancer growth and progression and therapy resistance. For this reason, inhibitors of Nrf2 are new targets to be studied .

Fluorescence Quenching

- Field : Biochemistry

- Application : The monoclonal antibody 43.1 binds fluorescein with remarkable affinity, fast association rate, and strongly quenches its emission .

- Method : The three-dimensional structure of the Fab 43.1-fluorescein complex was resolved at 2.4 Å resolution. The antibody binding site is exclusively assembled by the CDR loops .

- Results : The complex demonstrates a very weak fluorescence (Φc \u2009=\u20090.0018) with two short lifetime components: 0.03 ns (47%) and 0.8 ns (24%), which reflects a 99.8% fluorescein emission quenching effect upon complex formation .

Bacterial SSB Inhibition

- Field : Microbiology

- Application : HPF has been identified as a potential inhibitor of bacterial single strand binding protein (SSB), disrupting its interaction with PriA, a helicase loader .

- Results : HPF is reported to be associated with minimal activity against the human SSB homolog .

Antioxidant Activity

- Field : Biochemistry

- Application : HPF is a type of phenolic compound, which are known for their antioxidant properties. They have potential applications in preventing oxidative stress mechanisms, including cancer growth and progression and therapy resistance .

- Method : The relevant information about the role of phenolic compounds as potential antioxidants were collected from electronic scientific databases .

- Results : The transcription factor Nrf2 has a crucial role in cytoprotective response against oxidative stress. For this reason, inhibitors of Nrf2 are new targets to be studied .

Molecular Sensors and Switches

- Field : Biochemistry

- Application : The monoclonal antibody 43.1 binds fluorescein with remarkable affinity, fast association rate, and strongly quenches its emission. Therefore, it may present a practical interest in applications such as molecular sensors and switches .

- Method : The three-dimensional structure of the Fab 43.1-fluorescein complex was resolved at 2.4 Å resolution. The antibody binding site is exclusively assembled by the CDR loops .

- Results : The complex demonstrates a very weak fluorescence (Φc \u2009=\u20090.0018) with two short lifetime components: 0.03 ns (47%) and 0.8 ns (24%), which reflects a 99.8% fluorescein emission quenching effect upon complex formation .

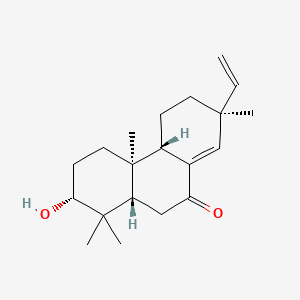

Synthesis of 9-Fluorenone and its Derivatives

- Field : Organic Chemistry

- Application : HPF can be used in the synthesis of 9-fluorenone and its derivatives .

- Results : 9-Fluorenone and its derivatives can be synthesized in good to high yields with good functional group tolerance using the ketal or 9-phenanthrenols as substrates .

Antibody Binding

- Field : Immunology

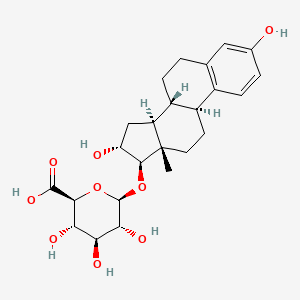

- Application : HPF has been studied for its relative binding properties with murine monoclonal anti-fluorescein antibodies .

- Method : The contribution of the fluorescein carboxyl group to hapten binding by idiotypically related murine monoclonal anti-fluorescein antibodies was studied by comparing relative liganded active site properties with bound fluorescein or HPF .

- Results : The study found that antibodies 4-4-20, 9-40, and 12-40 displayed a reduced affinity for HPF .

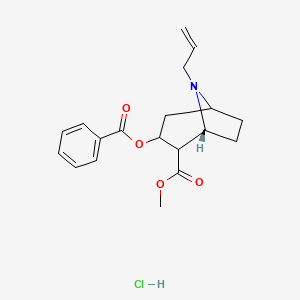

Fluorescence Lifetime Experiments

- Field : Physical Chemistry

- Application : HPF has been used in fluorescence lifetime experiments .

- Method : Fluorescence lifetime experiments revealed HPF to possess two discrete lifetimes: a relatively long 4.0 ns component, and a 1.11 ns lifetime .

- Results : When bound by monoclonal antibody 4-4-20 or 9-40, HPF was best fit by three discrete exponentials: a relatively long 4.0 ns component, a 1.11 ns lifetime (free HPF), and either a 0.52 ns (4-4-20) or 2.23 ns (9-40) component .

Fluorescence Quenching

- Field : Physical Chemistry

- Application : HPF has been used in studies of fluorescence quenching .

- Method : The study involved the use of the monoclonal antibody 43.1, which binds fluorescein with remarkable affinity, fast association rate, and strongly quenches its emission .

- Results : The complex demonstrates a very weak fluorescence (Φc \u2009=\u20090.0018) with two short lifetime components: 0.03 ns (47%) and 0.8 ns (24%), which reflects a 99.8% fluorescein emission quenching effect upon complex formation .

安全和危害

属性

IUPAC Name |

2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,20-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWQEXZZWRVXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189203 | |

| Record name | 9-Hydroxyphenylfluoron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Hydroxyphenylfluoron | |

CAS RN |

3569-82-2 | |

| Record name | 9-Hydroxyphenylfluoron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hydroxyphenylfluoron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

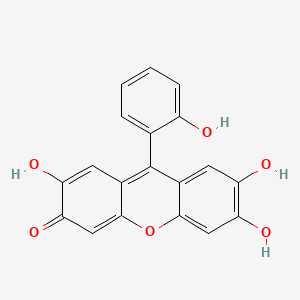

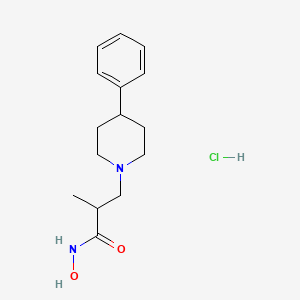

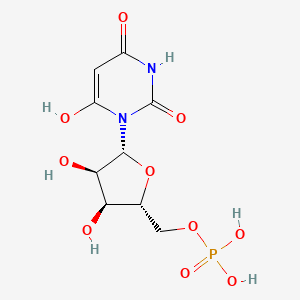

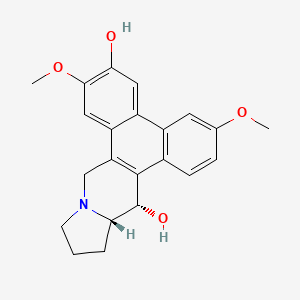

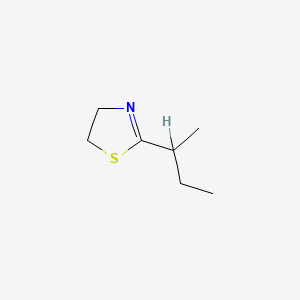

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)